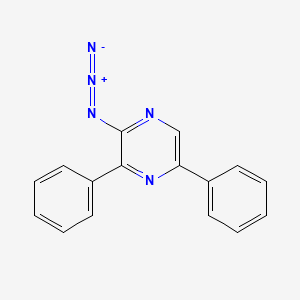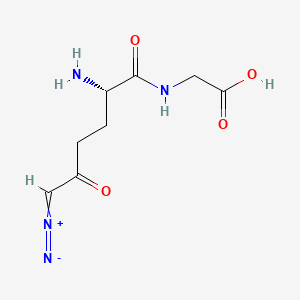
(Triethenylgermyl)lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triethenylgermyl)lithium is an organolithium compound that contains a germanium atom bonded to three ethylene groups and a lithium atom. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties.
准备方法
Synthetic Routes and Reaction Conditions
(Triethenylgermyl)lithium can be synthesized through the reaction of triethenylgermane with lithium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is usually carried out in a non-polar solvent like hexane or pentane to facilitate the dissolution of the lithium metal and the organogermane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactors with controlled environments to ensure the purity and stability of the compound. The use of automated systems to handle the reactive intermediates and final product would be essential to minimize the risk of contamination and ensure consistent quality.
化学反应分析
Types of Reactions
(Triethenylgermyl)lithium undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another electrophile.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity of the organolithium compound and prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce substituted germanium compounds.
科学研究应用
(Triethenylgermyl)lithium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Research into organogermanium compounds has explored their potential as therapeutic agents, although this compound itself is not widely used in medicine.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of (Triethenylgermyl)lithium involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with other metal ions or organic ligands. These interactions can influence the reactivity and stability of the compound in different chemical environments.
相似化合物的比较
(Triethenylgermyl)lithium can be compared to other organolithium and organogermanium compounds, such as:
Methyllithium: Another organolithium compound with strong nucleophilic properties, but with a simpler structure.
Triethylgermyl)lithium: Similar to this compound but with ethyl groups instead of ethylene groups, leading to different reactivity and applications.
Grignard Reagents: Organomagnesium compounds that are also used in organic synthesis, but with different reactivity profiles compared to organolithium compounds.
The uniqueness of this compound lies in its combination of germanium and lithium, which imparts distinct chemical properties and reactivity compared to other organometallic compounds.
属性
CAS 编号 |
75355-28-1 |
|---|---|
分子式 |
C6H9GeLi |
分子量 |
160.7 g/mol |
InChI |
InChI=1S/C6H9Ge.Li/c1-4-7(5-2)6-3;/h4-6H,1-3H2; |
InChI 键 |
CBSQJWDBUARRJI-UHFFFAOYSA-N |
规范 SMILES |
[Li].C=C[Ge](C=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


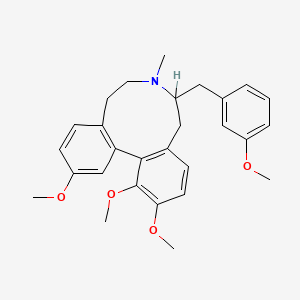
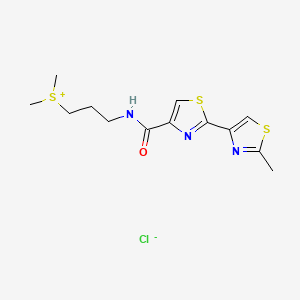
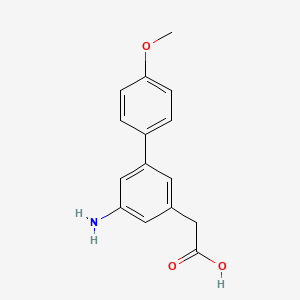
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
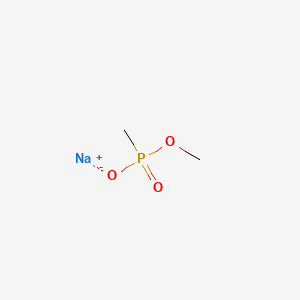
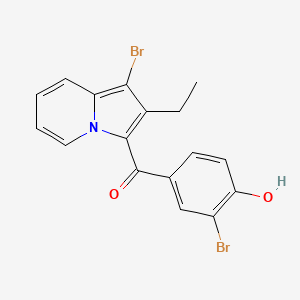

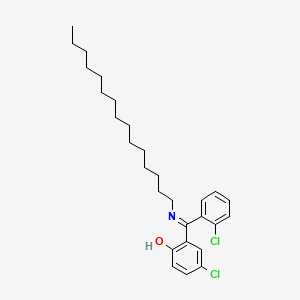

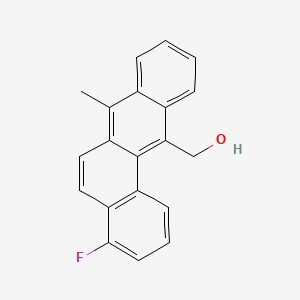
![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

